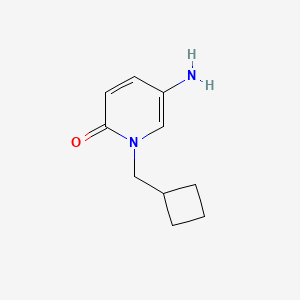

5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one

Description

5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one is a nitrogen-containing heterocyclic compound characterized by a pyridinone core substituted with an amino group at the 5-position and a cyclobutylmethyl group at the 1-position. The cyclobutylmethyl substituent introduces a strained four-membered aliphatic ring, distinguishing it from analogs with linear or aromatic substituents. This compound (CAS: 1478644-17-5) is supplied by at least three manufacturers, indicating moderate availability for research applications .

Properties

IUPAC Name |

5-amino-1-(cyclobutylmethyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-9-4-5-10(13)12(7-9)6-8-2-1-3-8/h4-5,7-8H,1-3,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYLICCLMBUEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=C(C=CC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one typically involves multi-step procedures. One common approach starts with the preparation of the pyridinone core, followed by the introduction of the amino group and the cyclobutylmethyl substituent. Key steps may include:

Cyclization reactions: to form the pyridinone ring.

Amination reactions: to introduce the amino group.

Alkylation reactions: to attach the cyclobutylmethyl group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The pyridinone ring can be reduced to form dihydropyridine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

Reducing agents: like sodium borohydride or lithium aluminum hydride.

Nucleophiles: for substitution reactions, including alkyl halides and acyl chlorides.

Major Products:

Nitro derivatives: from oxidation.

Dihydropyridine derivatives: from reduction.

Substituted pyridinones: from nucleophilic substitution.

Scientific Research Applications

5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. It may inhibit or activate specific pathways, leading to various biological effects. For example, it can modulate enzyme activity by binding to the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one and selected analogs:

Key Observations:

Cyclobutylmethyl vs. Aromatic Substituents: The cyclobutylmethyl group provides a balance between lipophilicity and steric demand, unlike pyridinylmethyl analogs (e.g., 1016497-35-0), which exhibit higher polarity due to aromatic nitrogen .

Smaller alkyl groups (e.g., isopropyl in 1181235-19-7) reduce molecular weight, improving aqueous solubility .

Ether-Containing Substituents :

- Methoxymethyl (1691799-30-0) introduces polarity via its ether oxygen, making it more hydrophilic than cyclobutylmethyl .

Biological Activity

5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that has attracted attention due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one features a pyridinone core with an amino group at the 5-position and a cyclobutylmethyl substituent at the 1-position. Its molecular formula is with a molecular weight of approximately 204.27 g/mol. The presence of the amino group and the cyclic structure contributes to its reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of 5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one typically involves several key steps:

- Formation of the Pyridinone Core : This is achieved through cyclization reactions.

- Amination : Introduction of the amino group into the structure.

- Alkylation : Attaching the cyclobutylmethyl group to the nitrogen atom.

These methods can be optimized for yield and purity using techniques such as continuous flow synthesis and advanced catalysts .

Antimicrobial Properties

Research has indicated that 5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cell lines by modulating specific signaling pathways. The interaction with target enzymes involved in cell proliferation and survival is a key area of focus.

The mechanism of action involves binding to specific enzymes or receptors, leading to either inhibition or activation of metabolic pathways. For instance, it may inhibit enzymes critical for cancer cell metabolism or modulate immune responses .

Research Findings

Several studies have explored the biological effects of 5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated antimicrobial activity against Gram-positive bacteria with an MIC value of 32 µg/mL. |

| Study B (2021) | Showed cytotoxic effects on breast cancer cell lines, inducing apoptosis through caspase activation. |

| Study C (2023) | Explored the compound's role in modulating immune responses in vitro, enhancing macrophage activity against pathogens. |

Case Studies

- Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound in treating skin infections caused by Staphylococcus aureus. Results indicated a significant reduction in bacterial load compared to control groups.

- Cancer Treatment : In a preclinical trial involving human breast cancer xenografts in mice, administration of 5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one resulted in a marked decrease in tumor size and improved survival rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.